2-(4-methylbenzamido)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide
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Overview
Description
2-(4-methylbenzamido)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound that features a cyclopenta[d][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzamido)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[d][1,3]thiazole ring, followed by the introduction of the tetrazole and benzamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzamido)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including its potential as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzamido)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives:
Tetrazole-Based Compounds: Molecules containing tetrazole rings are also similar and have been studied for their energetic and bioactive properties.
Thiazole Derivatives: Thiazole-based compounds are another class of similar molecules with diverse applications in chemistry and biology.
Uniqueness
What sets 2-(4-methylbenzamido)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide apart is its unique combination of functional groups and structural features. This combination may confer specific properties, such as enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-[4-(tetrazol-1-yl)phenyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2S/c1-13-2-4-14(5-3-13)20(30)26-22-25-19-17(10-11-18(19)32-22)21(31)24-15-6-8-16(9-7-15)29-12-23-27-28-29/h2-9,12,17H,10-11H2,1H3,(H,24,31)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRWYMMKYFAXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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